molecular formula C13H20N4O4 B10910806 tert-butyl (1-cyclopentyl-3-nitro-1H-pyrazol-5-yl)carbamate

tert-butyl (1-cyclopentyl-3-nitro-1H-pyrazol-5-yl)carbamate

Cat. No.: B10910806
M. Wt: 296.32 g/mol
InChI Key: HWFVZFDHJALARV-UHFFFAOYSA-N
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Description

tert-Butyl (1-cyclopentyl-3-nitro-1H-pyrazol-5-yl)carbamate: is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, a cyclopentyl ring, a nitro group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1-cyclopentyl-3-nitro-1H-pyrazol-5-yl)carbamate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the nitro group: Nitration of the pyrazole ring can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

    Cyclopentyl group attachment: The cyclopentyl group can be introduced via a nucleophilic substitution reaction.

    Carbamate formation: The final step involves the reaction of the intermediate compound with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The compound can be reduced using hydrogenation or other reducing agents.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides, in the presence of a base such as sodium hydride.

Major Products:

    Reduction: Formation of tert-butyl (1-cyclopentyl-3-amino-1H-pyrazol-5-yl)carbamate.

    Substitution: Formation of various alkyl or aryl derivatives of the original compound.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and stability under various conditions.

Biology:

  • Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry:

  • Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (1-cyclopentyl-3-nitro-1H-pyrazol-5-yl)carbamate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various enzymes and receptors. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

  • tert-Butyl (1-methyl-1H-pyrazol-4-yl)carbamate
  • tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate

Comparison:

    Structural Differences: The presence of different substituents on the pyrazole ring or the carbamate group.

    Reactivity: Variations in reactivity due to the different functional groups.

    Applications: Unique applications based on the specific structural features and reactivity of each compound.

Conclusion

tert-Butyl (1-cyclopentyl-3-nitro-1H-pyrazol-5-yl)carbamate is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable building block in organic synthesis, a potential therapeutic agent, and a useful tool in biochemical studies. Further research is needed to fully explore its applications and mechanisms of action.

Properties

Molecular Formula

C13H20N4O4

Molecular Weight

296.32 g/mol

IUPAC Name

tert-butyl N-(2-cyclopentyl-5-nitropyrazol-3-yl)carbamate

InChI

InChI=1S/C13H20N4O4/c1-13(2,3)21-12(18)14-10-8-11(17(19)20)15-16(10)9-6-4-5-7-9/h8-9H,4-7H2,1-3H3,(H,14,18)

InChI Key

HWFVZFDHJALARV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NN1C2CCCC2)[N+](=O)[O-]

Origin of Product

United States

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